Potassium dihydrogen phosphate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

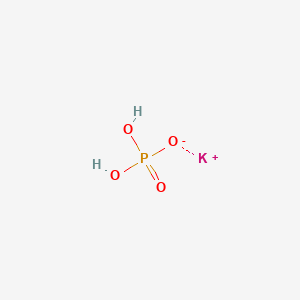

Potassium dihydrogen phosphate (KH2PO4), also known as monopotassium phosphate, is a soluble salt of potassium and the dihydrogen phosphate ion . It primarily targets cellular processes that require phosphorus and potassium, and it acts as a buffering agent . It is involved in a variety of essential processes, including the maintenance of intracellular tonicity, nerve impulse transmission, contraction of cardiac, skeletal and smooth muscle, and maintenance of normal renal function .

Mode of Action

Once phosphate gains access to the body fluids and tissues, it exerts little pharmacological effect . If the ion is introduced into the intestine, the absorbed phosphate is rapidly excreted . This compound can be used in fertilizer mixtures to reduce the escape of ammonia by keeping pH low .

Biochemical Pathways

This compound plays a role in several biochemical pathways. Phosphorus, in the form of organic and inorganic phosphate, has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .

Pharmacokinetics

This compound is well absorbed from the upper gastrointestinal tract . It enters cells via active transport from extracellular fluid . The majority of this compound is excreted through the kidneys . Aggressive doses of phosphate may result in a transient serum elevation followed by redistribution into intracellular compartments or bone tissue .

Result of Action

The effect of this compound on plant indicators was found to be lower than that of granular this compound with microcrystalline cellulose (MC). The length of the leaves, green mass, and ash mass were all increased when plants were fertilized with granular this compound with MC compared to pure this compound .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is used in agriculture to improve the yield of agricultural production using existing agricultural land . It is also used in buffers, nutrient solutions, yeast foods, special liquid fertilizers, sonar systems, and other electronic applications . The granular form of this compound with MC that was developed and used has better physical properties, higher agrochemical efficiency, and causes less harm to soil microorganisms compared to pure this compound .

Analyse Biochimique

Biochemical Properties

Potassium dihydrogen phosphate plays a crucial role in biochemical reactions. It acts as a phosphate donor in kinase reactions, where it interacts with enzymes such as kinases and phosphatases . These interactions are typically characterized by the transfer of the phosphate group from this compound to a protein substrate, a process that is fundamental to many cellular processes .

Cellular Effects

This compound influences cell function in various ways. It plays a role in cell signaling pathways, particularly those involving protein phosphorylation . It also impacts gene expression by acting as a phosphate donor in reactions that modify the structure of chromatin . Furthermore, it is involved in cellular metabolism, serving as a key component in ATP production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to enzymes such as kinases and phosphatases, facilitating the transfer of its phosphate group to protein substrates . This can result in the activation or inhibition of these enzymes, leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . It is a stable compound, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro studies, with this compound shown to influence processes such as cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At low doses, it can enhance certain cellular processes, while at high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels . For example, it plays a key role in the glycolysis pathway, where it is involved in the conversion of glucose to pyruvate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It is typically found in the cytoplasm, where it is involved in various cellular processes . It can also be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium dihydrogen phosphate can be synthesized through the reaction of phosphoric acid with potassium hydroxide or potassium carbonate. The chemical reactions are as follows:

- Phosphoric acid and potassium hydroxide:

H₃PO₄ + KOH → KH₂PO₄ + H₂O

- Phosphoric acid and potassium carbonate:

H₃PO₄ + K₂CO₃ → 2KH₂PO₄ + CO₂ + H₂O

Industrial Production Methods: Industrial production of this compound typically involves the reaction of phosphoric acid with potassium carbonate. This method is preferred due to the availability and cost-effectiveness of the raw materials. The process involves dissolving potassium carbonate in water, followed by the gradual addition of phosphoric acid under controlled conditions to form this compound. The solution is then evaporated to crystallize the product .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium dihydrogen phosphate undergoes various chemical reactions, including:

- Neutralization: Reacts with bases to form potassium salts and water.

- Decomposition: Decomposes upon heating to form potassium metaphosphate and water.

- Hydrolysis: Hydrolyzes in water to form phosphoric acid and potassium ions.

Common Reagents and Conditions:

- Neutralization: Reacts with potassium hydroxide or other bases under aqueous conditions.

- Decomposition: Heating at temperatures around 400°C.

- Hydrolysis: Occurs in aqueous solutions.

Major Products Formed:

- Neutralization: Potassium salts and water.

- Decomposition: Potassium metaphosphate and water.

- Hydrolysis: Phosphoric acid and potassium ions .

Applications De Recherche Scientifique

Potassium dihydrogen phosphate has numerous applications in scientific research, including:

- Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.

- Biology: Serves as a nutrient in culture media for growing microorganisms and plants.

- Medicine: Utilized in pharmaceutical formulations as a buffering agent and electrolyte replenisher.

- Industry: Employed in the production of fertilizers, food additives, and as a component in optical devices due to its nonlinear optical properties .

Comparaison Avec Des Composés Similaires

- Dipotassium phosphate (K₂HPO₄)

- Tripotassium phosphate (K₃PO₄)

- Monosodium phosphate (NaH₂PO₄)

- Disodium phosphate (Na₂HPO₄)

Comparison:

- Potassium dihydrogen phosphate vs. Dipotassium phosphate: this compound is more acidic and is used as a buffering agent, while dipotassium phosphate is less acidic and often used as a fertilizer.

- This compound vs. Tripotassium phosphate: Tripotassium phosphate is highly basic and used in industrial cleaning agents, whereas this compound is used in more pH-sensitive applications.

- This compound vs. Monosodium phosphate: Monosodium phosphate is used similarly as a buffering agent but provides sodium ions instead of potassium ions.

- This compound vs. Disodium phosphate: Disodium phosphate is less acidic and used in food processing and water treatment .

This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in various fields.

Activité Biologique

Potassium dihydrogen phosphate (KH₂PO₄), also known as potassium phosphate monobasic, is a widely used compound in various biological applications, including agriculture, pharmaceuticals, and biochemistry. This article explores its biological activity, including its effects on plant growth, soil microorganisms, and potential applications in various fields.

- Molecular Formula : KH₂PO₄

- Molecular Weight : 136.09 g/mol

- Melting Point : 252.6 °C

- Density : 2.338 g/mL at 25 °C

- pH : 4.2 - 4.6 (20 g/L in water)

1. Fertilization and Plant Growth

This compound is commonly used as a fertilizer due to its high solubility and nutrient content. It is particularly effective in enhancing the growth of crops such as winter wheat. A study conducted in Lithuania demonstrated that plants fertilized with KH₂PO₄ showed significant improvements in growth compared to those grown without fertilizers. The study utilized scanning electron microscopy and differential scanning calorimetry to analyze the effects of KH₂PO₄ on plant health and soil microorganisms .

| Treatment Type | Plant Growth Improvement (%) |

|---|---|

| KH₂PO₄ Fertilized | 40% |

| Control (No Fertilizer) | 10% |

2. Soil Microorganism Activity

The compound also plays a crucial role in maintaining soil health by supporting the activity of beneficial microorganisms. Research indicates that KH₂PO₄ can enhance the population of spore-forming bacteria and actinomycetes, which are vital for nutrient cycling and soil structure .

3. Toxicological Profile

This compound has been classified as a low-toxicity compound for mammals, with an acute oral LD50 greater than 5000 mg/kg in male rats and greater than 500 mg/kg in female rats . It is considered non-irritating to skin and mildly irritating to eyes, indicating its safety for agricultural use.

Case Study 1: Impact on Cadmium Immobilization

A recent study examined the combined application of this compound with thermally activated nano serpentine for immobilizing cadmium (Cd) in contaminated soils. The results showed that higher doses of KH₂PO₄ significantly improved the removal rates of Cd from the soil:

| Treatment Dose (g/kg) | Cd Removal Rate (%) |

|---|---|

| 0.5 | 25% |

| 1.0 | 35% |

| 2.0 | 57% |

Propriétés

Key on ui mechanism of action |

hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria. |

|---|---|

Numéro CAS |

7778-77-0 |

Formule moléculaire |

H3KO4P |

Poids moléculaire |

137.094 g/mol |

Nom IUPAC |

potassium;dihydrogen phosphate |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clé InChI |

PJNZPQUBCPKICU-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)[O-].[K+] |

SMILES canonique |

OP(=O)(O)O.[K] |

Color/Form |

Colorless crystals or white granular powder White tetragonal crystals |

Densité |

2.34 g/cu cm 2.34 g/cm³ |

melting_point |

253 °C |

Key on ui other cas no. |

16068-46-5 7778-77-0 |

Description physique |

Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals Liquid Odourless, colourless crystals or white granular or crystalline powder Colorless or white solid; [Merck Index] Deliquescent; [CHEMINFO] White crystalline solid; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Numéros CAS associés |

66923-00-0 |

Solubilité |

Freely soluble in water. Insoluble in ethanol Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/ Soluble in about 4.5 parts water; insoluble in alcohol Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol Solubility in water, g/100ml: 22 |

Synonymes |

dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Potassium dihydrogen phosphate (KH₂PO₄) is an inorganic compound, often existing as a colorless, odorless crystal or white powder. It is a common source of both potassium and phosphate, finding use in various applications, including fertilizers, food additives, and as a buffering agent. KH₂PO₄ also exhibits nonlinear optical properties, making it useful in laser technology.

ANone: KH₂PO₄ is widely used in agriculture as a fertilizer due to its high solubility and ability to provide plants with readily available phosphorus and potassium [, , ]. It is often applied as a foliar spray or incorporated into the soil.

ANone: Yes, KH₂PO₄ is used in various industrial applications:

- Food Industry: KH₂PO₄ acts as a buffering agent, sequestrant, and yeast nutrient in food products [].

- Refractory Materials: KH₂PO₄, combined with magnesia, serves as a binder in fast-hardening, lightweight refractory concrete []. This specific application benefits from the material's faster setting time, high strength, and good bulk stability, particularly useful for emergency kiln repairs.

- Chemical Synthesis: It is used as a reagent in chemical synthesis. For example, it acts as a condensing agent in the synthesis of captopril, a drug used to treat hypertension [].

ANone: The molecular formula of KH₂PO₄ is KH₂PO₄, and its molecular weight is 136.09 g/mol.

ANone: Several spectroscopic techniques can be employed to characterize KH₂PO₄:

- X-ray Diffraction (XRD): Used to confirm the crystalline structure and identify any structural changes upon doping with other materials [, , ].

- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the KH₂PO₄ crystal and helps identify dopants [, ].

- Ultraviolet-Visible Spectroscopy (UV-Vis): Examines the optical properties of KH₂PO₄, including absorption and transmission characteristics [].

ANone: Doping KH₂PO₄ crystals with various materials can significantly alter their properties. For instance, doping with L-arginine can modify the optical rotations of KDP crystals, impacting their performance in optical applications [].

ANone: The deuteration fraction significantly influences the refractive index of KH₂PO₄. This is particularly important for its use in optical parametric chirped pulse amplification (OPCPA) systems. By carefully controlling the deuteration fraction, it is possible to achieve ultra-broadband phase matching, crucial for specific laser applications [].

ANone: Yes, KH₂PO₄ has shown catalytic activity in specific organic reactions. For example, it can effectively catalyze the Hantzsch reaction, a multicomponent reaction used to synthesize 4H-chromene derivatives []. These derivatives are valuable building blocks for various pharmaceutical and material science applications.

ANone: KH₂PO₄ offers several advantages as a catalyst:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.